molecular formula C12H15NO4 B1394817 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid CAS No. 1220021-38-4

6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid

Cat. No. B1394817
M. Wt: 237.25 g/mol
InChI Key: LUBBBUOKBZZLOO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It would include the reactants and products, the conditions of the reaction, and the mechanism.



Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Vasorelaxation and Antioxidation Properties

  • 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid and its derivatives have been studied for their vasorelaxation and antioxidation properties. These compounds showed dose-dependent vasorelaxation effects and exhibited antioxidant properties in various assays. Molecular modeling has provided insights into their vasorelaxant and antioxidative activities, indicating potential for therapeutic development (Prachayasittikul et al., 2010).

Nicotinic Acid Metabolism and Fermentation

  • Research on the metabolism of nicotinic acid has identified 6-hydroxynicotinic acid as an intermediate in its degradation by a clostridium. The degradation pathways involve oxidative and reductive steps, leading to various intermediates and by-products. This understanding aids in comprehending the metabolic processes involving nicotinic acid derivatives (Tsai et al., 1966).

Industrial Applications in Nicotinic Acid Production

  • Industrial methods for the production of nicotinic acid, a compound related to 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid, have been explored for ecological and green chemistry applications. These methods involve oxidation of certain pyridine derivatives and seek to reduce environmental impact (Lisicki et al., 2022).

Enzymatic and Microbial Degradation

  • The anaerobic degradation of nicotinic acid has been studied, showing the formation of various compounds such as propionate, acetate, and CO2. Understanding these breakdown products and pathways is crucial for applications in biodegradation and microbial processes (Tsai & Stadtman, 1971).

Potential in Retinoprotective Therapies

  • Derivatives of nicotinic acid, including compounds similar to 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid, have been explored for their retinoprotective effects. Studies in rat models have shown promising results in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).

Chemical Synthesis and Characterization

  • The synthesis and characterization of nicotinic acid derivatives, including structurally similar compounds to 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid, have been conducted to understand their chemical properties and potential applications in various fields (Marston, 1985).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This could involve potential applications of the compound, areas for future research, or possible modifications to its structure to enhance its properties.


properties

IUPAC Name

6-methyl-2-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-4-5-10(12(14)15)11(13-8)17-7-9-3-2-6-16-9/h4-5,9H,2-3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBBBUOKBZZLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159561
Record name 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid

CAS RN

1220021-38-4
Record name 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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